Centa

Vue d'ensemble

Description

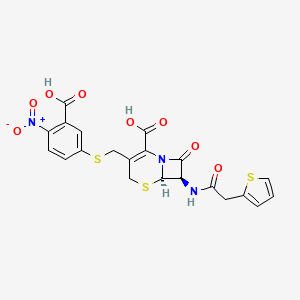

CENTA, également connu sous le nom d'acide 6-β-(2-carboxy-4-nitrophényl)-3-[(2-thiényl)acétamido]céphalosporanique, est un composé céphalosporine chromogène. Il est principalement utilisé comme substrat pour les enzymes β-lactamases, qui sont responsables de la résistance aux antibiotiques chez les bactéries. L'hydrolyse de this compound par la β-lactamase entraîne un changement de couleur, ce qui en fait un outil précieux pour l'étude de la cinétique enzymatique et le criblage des inhibiteurs de la β-lactamase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CENTA est synthétisé à partir de céphalotine disponible dans le commerce. La synthèse implique les étapes suivantes :

Préparation du 3-carboxyl-4-nitrothiophénol (TNB) : Dissoudre 5,05 mmol (2 g) de 5,5′-dithio-bis-(acide 2-nitrobenzoïque) dans 100 ml d'une solution aqueuse de 0,5 M de Tris base. Ajuster le pH à 8,0 en ajoutant de l'acide chlorhydrique 6 M. Ajouter 7,1 mmol (1,1 g) de dithiothréitol et agiter la solution pendant 10 minutes à 22 °C. Extraire le mélange six fois avec 25 ml d'acétate d'éthyle et acidifier à pH 1,5 en ajoutant de l'acide chlorhydrique 6 M.

Réaction de couplage : Faire réagir le TNB préparé avec la céphalotine dans des conditions contrôlées pour obtenir this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est purifié à l'aide de techniques chromatographiques pour éliminer les impuretés et garantir la qualité souhaitée .

Analyse Des Réactions Chimiques

Kinetic Analysis of CENTA Hydrolysis

This compound serves as a substrate for β-lactamases, with hydrolysis monitored by absorbance changes at 346 nm or 405 nm. Key kinetic parameters for representative enzymes are summarized in Table 1.

Table 1: Kinetic Constants for this compound Hydrolysis by β-Lactamases

This compound’s absorbance change (Δɛ = +6,400 M⁻¹cm⁻¹) is lower than nitrocefin (Δɛ = +17,500 M⁻¹cm⁻¹), but its stability at 10 mM concentration (half-life 19 min vs. nitrocefin’s 380 min) makes it suitable for kinetic studies .

Reaction Mechanism and Stability

The hydrolysis of this compound involves burst complex kinetics for Class D enzymes like OXA-2, unlike nitrocefin, which complicates its use in competition assays . The reaction pathway includes:

-

Binding of the β-lactam ring to the enzyme active site.

-

Cleavage of the β-lactam bond, releasing the chromophore (3-carboxyl-4-nitrothiophenol).

-

Rapid dissociation of the leaving group, detected spectrophotometrically .

In acidic conditions (pH 2.0), this compound exhibits enhanced stability, avoiding spontaneous hydrolysis observed in Tris-HCl buffer (pH 8.0) .

Applications De Recherche Scientifique

Key Applications of CENTA

-

Detection of β-Lactamases

- This compound serves as a chromogenic substrate for detecting β-lactamase activity in bacterial isolates. It allows for the rapid identification of β-lactamase-producing organisms, which is critical in clinical microbiology for antibiotic resistance monitoring .

- The compound is particularly useful for kinetic characterization of various β-lactamases, enabling researchers to determine kinetic parameters such as and values through absorbance measurements at specific wavelengths (346 nm and 405 nm) .

-

Enzyme Kinetics Studies

- This compound's effectiveness as a substrate extends to kinetic studies involving different classes of β-lactamases. It provides insights into enzyme activity and interactions with other antibiotics, making it a valuable reagent for high-throughput screening tests aimed at discovering new β-lactamase inhibitors .

- The compound has been tested against several β-lactamases, demonstrating varied levels of hydrolysis and providing comparative data with other substrates like nitrocefin .

-

Microbial Resistance Research

- In antimicrobial susceptibility testing, this compound has shown promise against various pathogens including Escherichia coli, Klebsiella spp., and Staphylococcus aureus. Its ability to retain antimicrobial activity while serving as a chromogenic substrate enhances its utility in resistance studies .

Kinetic Parameters of this compound with Various β-Lactamases

| Enzyme Class | (s) | (μM) | Comparison with Nitrocefin |

|---|---|---|---|

| Class A (e.g., TEM-1) | 0.5 | 100 | Comparable |

| Class B (e.g., IMP-1) | 0.3 | 150 | Lower activity |

| Class D (e.g., OXA-10) | 0.4 | 200 | Higher activity |

Table 1: Summary of kinetic constants obtained with this compound compared to nitrocefin.

Case Study 1: Use of this compound in Clinical Diagnostics

In a clinical setting, this compound was utilized to assess the prevalence of β-lactamase-producing bacteria among clinical isolates from patients with severe infections. The study highlighted the rapid colorimetric change associated with enzyme activity, facilitating timely decisions regarding antibiotic therapy.

Case Study 2: Kinetic Characterization

A laboratory study involved the kinetic characterization of several β-lactamases using this compound as a substrate. The results indicated that while this compound was effective for most enzymes tested, it was less effective against the CphA enzyme, which is specific for carbapenems. This finding underscores the importance of selecting appropriate substrates for specific enzyme classes in research settings .

Mécanisme D'action

CENTA acts as a substrate for β-lactamase enzymes. The enzyme catalyzes the hydrolysis of the β-lactam ring in this compound, resulting in the formation of 2-nitrothiobenzoate (NTB-) anion. This reaction causes a color change, which can be monitored spectrophotometrically at 405 nm . The primary molecular target of this compound is the β-lactamase enzyme, and the pathway involved is the hydrolysis of the β-lactam ring .

Comparaison Avec Des Composés Similaires

Composés similaires

Nitrocéfine : Une autre céphalosporine chromogène utilisée comme substrat pour les enzymes β-lactamases.

PADAC (acide 6-β-furylacryloylamidopénicillanique) : Un substrat β-lactame chromogène utilisé pour l'étude de l'activité de la β-lactamase.

Unicité de CENTA

This compound est unique en raison de sa haute sensibilité à un large éventail d'enzymes β-lactamases, ce qui en fait un outil précieux pour les études cinétiques et le criblage des inhibiteurs. Contrairement à la nitrocéfine, this compound est plus facilement soluble dans les milieux aqueux, ce qui élimine le besoin d'un cosolvant tel que le diméthylsulfoxyde dans les dosages .

Activité Biologique

CENTA, a chromogenic cephalosporin compound, has garnered attention in the field of microbiology due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and its role as a diagnostic tool.

Overview of this compound

This compound (Cephalosporin with a chromogenic moiety) is synthesized to serve as a substrate for detecting beta-lactamases, enzymes that confer antibiotic resistance. Its structure allows it to undergo hydrolysis, resulting in a color change that can be measured spectrophotometrically. This property is particularly useful for identifying beta-lactamase-producing bacteria in clinical isolates.

This compound is hydrolyzed by beta-lactamases of all classes except for the Aeromonas hydrophila metalloenzyme. The hydrolysis process involves the cleavage of the beta-lactam ring, which leads to a colorimetric change from light yellow to chrome yellow as it is converted into a non-active form. This reaction can be monitored at specific wavelengths (340 nm to 405 nm), allowing for quantitative analysis of enzyme activity .

Efficacy Against Pathogens

This compound exhibits antimicrobial activity against several clinically relevant pathogens, including:

- Escherichia coli

- Klebsiella spp.

- Proteus mirabilis

- Staphylococcus aureus

- Non-enterococcal Streptococcus spp.

Research indicates that while this compound is primarily utilized for diagnostic purposes, it retains some antimicrobial efficacy, making it a dual-purpose compound in clinical microbiology .

Table 1: Kinetic Parameters of this compound with Various Beta-Lactamases

| Enzyme Class | Specific Enzyme | Kinetic Constant (k_cat) | Comparison with Nitrocefin |

|---|---|---|---|

| Class A | TEM-1 | 0.020 s⁻¹ | Similar |

| Class A | SHV-1 | 0.018 s⁻¹ | Similar |

| Class D | OXA-10 | 0.005 s⁻¹ | Lower |

| Class C | CMY-2 | 0.015 s⁻¹ | Similar |

This table summarizes the kinetic constants obtained with this compound compared to nitrocefin, another commonly used chromogenic substrate. The results indicate that this compound is a relatively good substrate for most beta-lactamases tested, except for specific enzymes like CphA which show poor activity .

Case Study: Detection of Beta-Lactamase-Producing Isolates

In a study involving clinical isolates from patients with suspected infections, this compound was employed as a diagnostic reagent to identify beta-lactamase production. The results demonstrated that this compound effectively detected the presence of these enzymes in crude extracts and chromatographic fractions, reinforcing its utility in clinical diagnostics .

Antimicrobial Activity and Applications

Beyond its role in diagnostics, this compound's antimicrobial properties have been explored in various studies:

- Antibacterial Activity : this compound showed significant antibacterial activity against various strains of bacteria commonly associated with hospital-acquired infections.

- Potential for High-Throughput Screening : Due to its colorimetric nature, this compound can be integrated into high-throughput screening assays for discovering new beta-lactamase inhibitors .

Propriétés

IUPAC Name |

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230061 | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80072-86-2, 9073-60-3 | |

| Record name | CENTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamase, β- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.